4-chloro-N'-(4-ethylcyclohexylidene)-2-hydroxybenzohydrazide
Overview
Description
4-chloro-N'-(4-ethylcyclohexylidene)-2-hydroxybenzohydrazide, also known as CHEB, is a chemical compound that has been studied for its potential applications in various scientific fields. CHEB is a hydrazide derivative that has been synthesized through a multistep process.
Mechanism of Action
The exact mechanism of action of 4-chloro-N'-(4-ethylcyclohexylidene)-2-hydroxybenzohydrazide is not fully understood. However, it has been suggested that 4-chloro-N'-(4-ethylcyclohexylidene)-2-hydroxybenzohydrazide may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 4-chloro-N'-(4-ethylcyclohexylidene)-2-hydroxybenzohydrazide has also been shown to inhibit the activity of various enzymes, such as tyrosinase and acetylcholinesterase.
Biochemical and Physiological Effects:
4-chloro-N'-(4-ethylcyclohexylidene)-2-hydroxybenzohydrazide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of tyrosinase, which is involved in melanin synthesis. 4-chloro-N'-(4-ethylcyclohexylidene)-2-hydroxybenzohydrazide has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine. Additionally, 4-chloro-N'-(4-ethylcyclohexylidene)-2-hydroxybenzohydrazide has been shown to exhibit antioxidant activity and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-chloro-N'-(4-ethylcyclohexylidene)-2-hydroxybenzohydrazide in lab experiments is its broad-spectrum activity against various cancer cell lines and microorganisms. 4-chloro-N'-(4-ethylcyclohexylidene)-2-hydroxybenzohydrazide is also relatively easy to synthesize and purify. However, one of the limitations of using 4-chloro-N'-(4-ethylcyclohexylidene)-2-hydroxybenzohydrazide is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for the study of 4-chloro-N'-(4-ethylcyclohexylidene)-2-hydroxybenzohydrazide. One area of research is the development of 4-chloro-N'-(4-ethylcyclohexylidene)-2-hydroxybenzohydrazide derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of the mechanism of action of 4-chloro-N'-(4-ethylcyclohexylidene)-2-hydroxybenzohydrazide and its derivatives. Additionally, the potential use of 4-chloro-N'-(4-ethylcyclohexylidene)-2-hydroxybenzohydrazide in combination with other anticancer drugs or microbials is an area of research that warrants further investigation.
Scientific Research Applications
4-chloro-N'-(4-ethylcyclohexylidene)-2-hydroxybenzohydrazide has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit anticancer, antifungal, and antimicrobial activities. 4-chloro-N'-(4-ethylcyclohexylidene)-2-hydroxybenzohydrazide has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer.
properties
IUPAC Name |
4-chloro-N-[(4-ethylcyclohexylidene)amino]-2-hydroxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-2-10-3-6-12(7-4-10)17-18-15(20)13-8-5-11(16)9-14(13)19/h5,8-10,19H,2-4,6-7H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLTZSPHVIKNTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(=NNC(=O)C2=C(C=C(C=C2)Cl)O)CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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